1,1'-Diheptyl-4,4'-bipyridin-1-ium dichloride
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Overview
Description
1,1’-Diheptyl-4,4’-bipyridin-1-ium dichloride is a chemical compound known for its unique properties and applications in various fields. It is a derivative of bipyridine, where two heptyl groups are attached to the nitrogen atoms of the bipyridine ring. This compound is often used in electrochemical and photonic applications due to its redox-active nature.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1’-Diheptyl-4,4’-bipyridin-1-ium dichloride can be synthesized through a reaction between 4,4’-bipyridine and 1-bromoheptane. The reaction typically involves heating the reactants in a suitable solvent, such as acetonitrile, under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of 1,1’-Diheptyl-4,4’-bipyridin-1-ium dichloride involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,1’-Diheptyl-4,4’-bipyridin-1-ium dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form its corresponding N-oxide derivatives.
Reduction: It can be reduced to form the corresponding dihydro derivatives.
Substitution: The heptyl groups can be substituted with other alkyl or aryl groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require the presence of a strong base, such as sodium hydride, and a suitable nucleophile.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Dihydro derivatives.
Substitution: Alkyl or aryl-substituted bipyridinium compounds.
Scientific Research Applications
1,1’-Diheptyl-4,4’-bipyridin-1-ium dichloride has a wide range of applications in scientific research:
Chemistry: Used as a redox-active material in electrochemical studies and as a catalyst in various organic reactions.
Biology: Investigated for its potential as an inhibitor of calcium release in muscle cells.
Medicine: Explored for its muscle relaxant properties and potential therapeutic applications.
Industry: Utilized in the development of organic electronics, such as organic light-emitting diodes (OLEDs) and electrochromic devices.
Mechanism of Action
The mechanism of action of 1,1’-Diheptyl-4,4’-bipyridin-1-ium dichloride involves its interaction with molecular targets and pathways:
Redox Activity: The compound can undergo reversible redox reactions, making it useful in electrochemical applications.
Calcium Release Inhibition: It inhibits calcium release from the sarcoplasmic reticulum in muscle cells by interacting with the ryanodine receptor, leading to muscle relaxation.
Comparison with Similar Compounds
1,1’-Diheptyl-4,4’-bipyridin-1-ium dichloride is unique compared to other similar compounds due to its specific heptyl substitution, which enhances its solubility and redox properties. Similar compounds include:
1,1’-Dimethyl-4,4’-bipyridinium dichloride:
1,1’-Dioctadecyl-4,4’-bipyridinium dibromide: Used in the development of organic electronics.
1,1’-Diheptyl-4,4’-bipyridinium dibromide: Similar in structure but with bromide counterions instead of chloride.
These comparisons highlight the unique properties and applications of 1,1’-Diheptyl-4,4’-bipyridin-1-ium dichloride in various fields.
Properties
CAS No. |
54451-15-9 |
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Molecular Formula |
C24H38Cl2N2 |
Molecular Weight |
425.5 g/mol |
IUPAC Name |
1-heptyl-4-(1-heptylpyridin-1-ium-4-yl)pyridin-1-ium;dichloride |
InChI |
InChI=1S/C24H38N2.2ClH/c1-3-5-7-9-11-17-25-19-13-23(14-20-25)24-15-21-26(22-16-24)18-12-10-8-6-4-2;;/h13-16,19-22H,3-12,17-18H2,1-2H3;2*1H/q+2;;/p-2 |
InChI Key |
ZKZGGUWZVDOWLT-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCCC.[Cl-].[Cl-] |
Origin of Product |
United States |
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